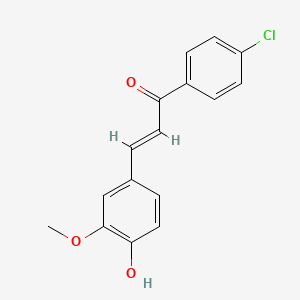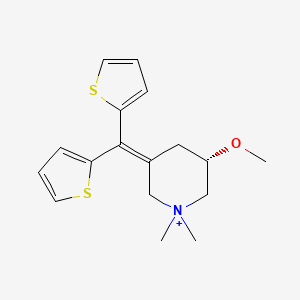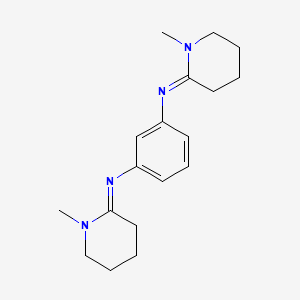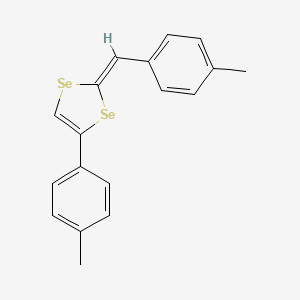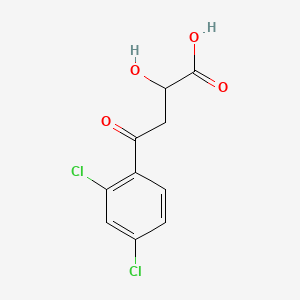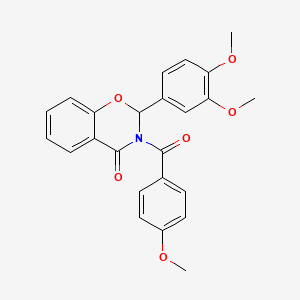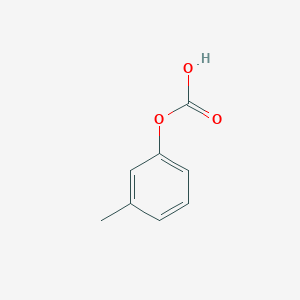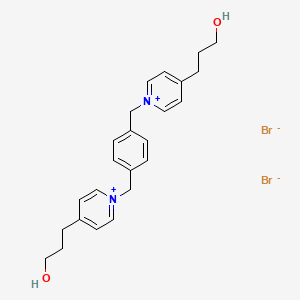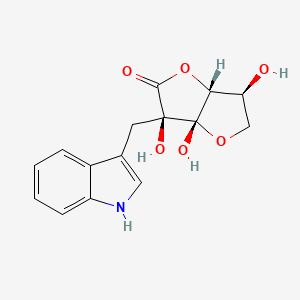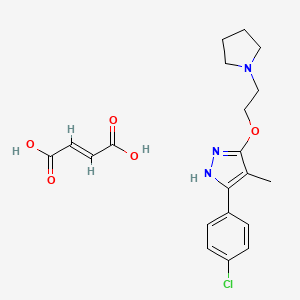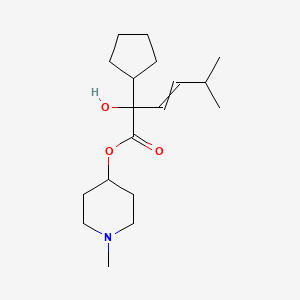
Cyclopentaneglycolic acid, alpha-(3-methyl-1-butenyl)-, 1-methyl-4-piperidyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le cyclopentyl(3-méthyl-1-cis-butényl)glycolate de 1-méthyl-4-pipéridyle est un composé organique complexe de formule moléculaire C19H27NO3. Ce composé contient un total de 53 atomes, dont 31 atomes d'hydrogène, 18 atomes de carbone, 1 atome d'azote et 3 atomes d'oxygène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir l'obtention du produit souhaité avec une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes sont conçues pour optimiser l'efficacité et la capacité de production tout en maintenant des normes strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le cyclopentyl(3-méthyl-1-cis-butényl)glycolate de 1-méthyl-4-pipéridyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium aluminium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des pressions et l'utilisation de solvants appropriés contrôlés pour faciliter les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à un large éventail de dérivés fonctionnalisés .
Applications de la recherche scientifique
Le cyclopentyl(3-méthyl-1-cis-butényl)glycolate de 1-méthyl-4-pipéridyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche peut explorer ses applications thérapeutiques potentielles, telles que ses effets sur des voies biologiques spécifiques ou son utilisation comme candidat médicament.
Mécanisme d'action
Le mécanisme d'action du cyclopentyl(3-méthyl-1-cis-butényl)glycolate de 1-méthyl-4-pipéridyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent conduire à divers effets biologiques, en fonction de la structure du composé et de la nature des molécules cibles. Le mécanisme exact peut impliquer la liaison aux récepteurs, l'inhibition ou l'activation des enzymes, ou la modulation des voies de signalisation .
Applications De Recherche Scientifique
1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. The exact mechanism may involve binding to receptors, inhibition or activation of enzymes, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au cyclopentyl(3-méthyl-1-cis-butényl)glycolate de 1-méthyl-4-pipéridyle comprennent :
- Cyclopentylphénylglycolate de 1-méthyl-4-pipéridyle
- 2-cyclopentyl-2-hydroxy-2-phénylacétate de 1-méthylpipéridin-4-yle
- N-méthyl-4-pipéridyl cyclopentylphénylglycolate
Unicité
Ce qui distingue le cyclopentyl(3-méthyl-1-cis-butényl)glycolate de 1-méthyl-4-pipéridyle de ces composés similaires est sa combinaison unique de groupes fonctionnels et de stéréochimie. Cette structure unique peut conférer une réactivité chimique et une activité biologique spécifiques qui le distinguent des autres composés apparentés .
Propriétés
Formule moléculaire |
C18H31NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate |
InChI |
InChI=1S/C18H31NO3/c1-14(2)8-11-18(21,15-6-4-5-7-15)17(20)22-16-9-12-19(3)13-10-16/h8,11,14-16,21H,4-7,9-10,12-13H2,1-3H3 |
Clé InChI |
UBTMTPIRIYHBRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



